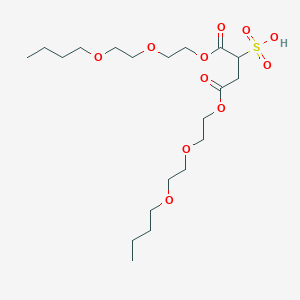
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include oxidation reactions, esterification, and sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its interactions with biomolecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Docosahexaenoic acid: An omega-3 fatty acid with a similar structure but different functional groups.
Ursodeoxycholic acid: A bile acid with therapeutic applications.
Prostaglandins: A group of lipid compounds with similar structural features.
Uniqueness: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is unique due to its specific combination of oxygen atoms and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
503475-19-2 |
|---|---|
Formule moléculaire |
C20H38O11S |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1,4-bis[2-(2-butoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O11S/c1-3-5-7-26-9-11-28-13-15-30-19(21)17-18(32(23,24)25)20(22)31-16-14-29-12-10-27-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
Clé InChI |
IDKUTAMWJDXUSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
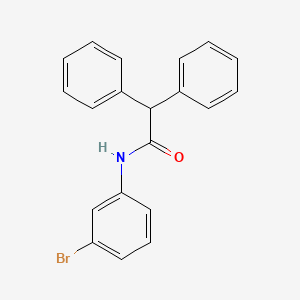
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
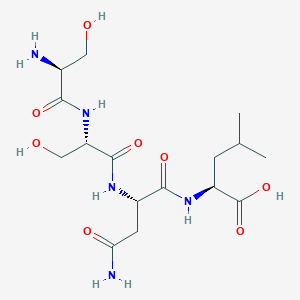
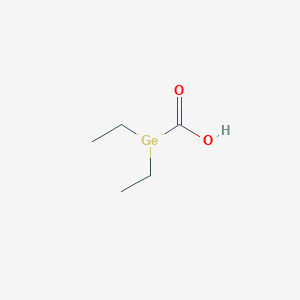
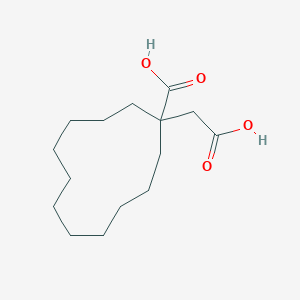
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


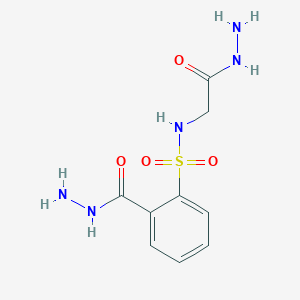
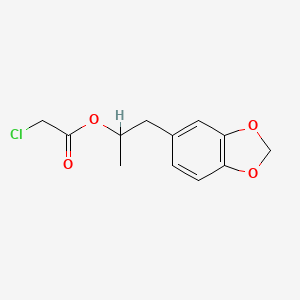
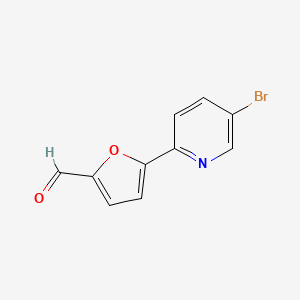
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
